molecular formula C14H14ClNO2S B250275 2-(4-chlorophenoxy)-N-[2-(2-thienyl)ethyl]acetamide

2-(4-chlorophenoxy)-N-[2-(2-thienyl)ethyl]acetamide

Cat. No. B250275
M. Wt: 295.8 g/mol
InChI Key: GBMIZFPTNMLUKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-[2-(2-thienyl)ethyl]acetamide, also known as CPETA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPETA is a synthetic compound that belongs to the class of acetamides and has a molecular formula of C16H16ClNO2S.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(2-thienyl)ethyl]acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. 2-(4-chlorophenoxy)-N-[2-(2-thienyl)ethyl]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. 2-(4-chlorophenoxy)-N-[2-(2-thienyl)ethyl]acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-[2-(2-thienyl)ethyl]acetamide has been shown to have a number of biochemical and physiological effects. In animal studies, 2-(4-chlorophenoxy)-N-[2-(2-thienyl)ethyl]acetamide has been shown to reduce inflammation and pain, making it a potential candidate for developing new drugs for treating these conditions. 2-(4-chlorophenoxy)-N-[2-(2-thienyl)ethyl]acetamide has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(4-chlorophenoxy)-N-[2-(2-thienyl)ethyl]acetamide is that it is relatively easy to synthesize, making it a cost-effective and efficient compound for use in lab experiments. 2-(4-chlorophenoxy)-N-[2-(2-thienyl)ethyl]acetamide has also been shown to have a high degree of selectivity and potency, making it a useful tool for studying the activity of certain enzymes and proteins in the body. However, one of the limitations of 2-(4-chlorophenoxy)-N-[2-(2-thienyl)ethyl]acetamide is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on 2-(4-chlorophenoxy)-N-[2-(2-thienyl)ethyl]acetamide. One area of research is the development of new drugs based on 2-(4-chlorophenoxy)-N-[2-(2-thienyl)ethyl]acetamide for treating pain, inflammation, and cancer. Another area of research is the development of new pesticides based on 2-(4-chlorophenoxy)-N-[2-(2-thienyl)ethyl]acetamide for use in agriculture. 2-(4-chlorophenoxy)-N-[2-(2-thienyl)ethyl]acetamide also has potential applications in the synthesis of new materials such as polymers and nanoparticles, which could have a wide range of industrial and technological applications. Further research is needed to fully understand the mechanism of action of 2-(4-chlorophenoxy)-N-[2-(2-thienyl)ethyl]acetamide and its effects in different experimental settings.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N-[2-(2-thienyl)ethyl]acetamide involves the reaction of 4-chlorophenol, 2-thiophenemethylamine, and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction takes place in a solvent such as dichloromethane or chloroform and is followed by a purification process using column chromatography. The yield of 2-(4-chlorophenoxy)-N-[2-(2-thienyl)ethyl]acetamide obtained from this method is usually high, making it a cost-effective and efficient method for synthesizing 2-(4-chlorophenoxy)-N-[2-(2-thienyl)ethyl]acetamide.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-(2-thienyl)ethyl]acetamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-(4-chlorophenoxy)-N-[2-(2-thienyl)ethyl]acetamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for developing new drugs for treating pain and inflammation. 2-(4-chlorophenoxy)-N-[2-(2-thienyl)ethyl]acetamide has also been studied for its potential use in treating cancer due to its ability to inhibit the growth of cancer cells.
In agriculture, 2-(4-chlorophenoxy)-N-[2-(2-thienyl)ethyl]acetamide has been shown to have insecticidal properties, making it a potential candidate for developing new pesticides. 2-(4-chlorophenoxy)-N-[2-(2-thienyl)ethyl]acetamide has also been studied for its potential use in the synthesis of new materials such as polymers and nanoparticles.

properties

Molecular Formula

C14H14ClNO2S

Molecular Weight

295.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(2-thiophen-2-ylethyl)acetamide

InChI

InChI=1S/C14H14ClNO2S/c15-11-3-5-12(6-4-11)18-10-14(17)16-8-7-13-2-1-9-19-13/h1-6,9H,7-8,10H2,(H,16,17)

InChI Key

GBMIZFPTNMLUKO-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)CCNC(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CSC(=C1)CCNC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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